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Compound of Interest

Ethyl 4-bromo-1-methyl-1H-
Compound Name:

imidazole-2-carboxylate

Cat. No.: B597395

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-bromo-1-methyl-1H-
imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data
interpretation involved in the structure elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-
carboxylate. The document outlines the expected spectroscopic data based on the known
chemical structure and provides detailed, generalized experimental protocols for the key
analytical techniques employed in its characterization.

Compound Identity

o Systematic Name: Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
e Molecular Formula: C7HsBrN202[1]

» Molecular Weight: 233.06 g/mol [1]

e CAS Number: 1260672-33-0

Predicted Spectroscopic Data
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While a complete set of experimentally verified spectroscopic data for this specific compound is

not readily available in the public domain, the following tables summarize the predicted data

based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, 400 MHZz)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.50 s 1H H-5 (imidazole)
~4.35 q 2H -OCH2CHs
~3.90 S 3H N-CHs
~1.38 t 3H -OCH2CHs

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCls, 100 MHz)

Chemical Shift (8) ppm Assighment
~160.5 C=0 (ester)
~140.0 C-2 (imidazole)
~125.0 C-5 (imidazole)
~115.0 C-4 (imidazole)
~62.0 -OCH2CHs
~35.0 N-CHs

~14.5 -OCH2CHs

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron lonization, EI)
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miz Relative Intensity Assighment
—— High [M]* and [M+2]* (presence of
Bromine isotopes)
187/189 Moderate [M - OCH2CH3s]*
159/161 Moderate [M - COOCH2CH3s]*
20 High [CaHeN2]* (imidazole ring
fragment)
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)
Wavenumber (cm—?) Intensity Assignment
~2980 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)
~1540 Medium C=N stretch (imidazole)
~1250 Strong C-O stretch (ester)
~600 Medium C-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be

cited in the structure elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the proton and carbon framework of the molecule.

¢ Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7

mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard. The solution is transferred to a 5 mm NMR tube.

'H NMR Acquisition:
o A standard proton experiment is performed.

o Key parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of
1-5 seconds, and 16-64 scans.

13C NMR Acquisition:
o A proton-decoupled carbon experiment is performed.

o Key parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of
2-5 seconds, and 1024-4096 scans.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for *H and 13C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the ion source via direct infusion or through
a gas chromatograph.

lonization: Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis: The instrument is scanned over a mass-to-charge (m/z) range of 50-500
amu.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
(and its isotopic pattern, characteristic of bromine) and major fragment ions.

Infrared (IR) Spectroscopy
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o Objective: To identify the functional groups present in the molecule.
e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100
mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

» Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A
background spectrum of the empty sample holder is first recorded. The sample spectrum is
then recorded over the range of 4000-400 cm~1. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

o Data Analysis: The positions and intensities of the absorption bands are correlated with
known functional group frequencies.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the structure elucidation of Ethyl 4-
bromo-1-methyl-1H-imidazole-2-carboxylate.
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Synthesis & Purification
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Caption: Workflow for the synthesis and structure elucidation of the target compound.

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/product/b597395?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Logical relationships between spectroscopic data and the final confirmed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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